molecular formula C20H28N10O13P2 B14689437 [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 32070-56-7

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B14689437
CAS No.: 32070-56-7
M. Wt: 678.4 g/mol
InChI Key: PRLMCHKERDNHPC-OVRZYLCMSA-N
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Description

The compound “[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate” is a nucleotide derivative. Nucleotides are the building blocks of nucleic acids like DNA and RNA, which are essential for storing and transmitting genetic information in living organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the phosphorylation of nucleosides. The process begins with the nucleoside, which undergoes phosphorylation using phosphorylating agents such as phosphoric acid or its derivatives. The reaction conditions often require a controlled pH and temperature to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the nucleotide.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce a variety of nucleotide analogs.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of nucleotide analogs.

    Biology: Plays a crucial role in studying genetic processes and enzyme functions.

    Medicine: Used in the development of antiviral and anticancer drugs.

    Industry: Employed in the production of diagnostic kits and biochemical assays.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can inhibit or activate these enzymes, thereby affecting various biochemical pathways. The molecular targets and pathways involved include DNA polymerases, RNA polymerases, and various kinases.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): A similar nucleotide with three phosphate groups.

    Cytidine monophosphate (CMP): Another nucleotide with a different base.

    Guanosine monophosphate (GMP): A nucleotide with a guanine base.

Uniqueness

This compound is unique due to its specific structure and the presence of the 6-aminopurin-9-yl group, which imparts distinct biochemical properties. Its ability to participate in various chemical reactions and its role in biological processes make it a valuable compound in scientific research.

Properties

CAS No.

32070-56-7

Molecular Formula

C20H28N10O13P2

Molecular Weight

678.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O7P.C10H14N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t4-,6-,7-,10-;5-,6+,7+/m10/s1

InChI Key

PRLMCHKERDNHPC-OVRZYLCMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

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